molecular formula C25H17BrN2O4S B15010566 1-(6-bromo-1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

1-(6-bromo-1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15010566
M. Wt: 521.4 g/mol
InChI Key: XNSCGMOJARMWEI-XDOYNYLZSA-N
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Description

4-BENZOYL-1-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a unique combination of functional groups, including a benzoyl group, a bromobenzothiazole moiety, a hydroxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-1-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the bromine atom. The subsequent steps involve the formation of the pyrrolidone ring and the attachment of the benzoyl and methoxyphenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reagents is crucial to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-BENZOYL-1-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-BENZOYL-1-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its interactions with biological macromolecules, such as proteins and nucleic acids, can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, 4-BENZOYL-1-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE may serve as a lead compound for the development of new drugs. Its structural features can be modified to enhance its pharmacokinetic and pharmacodynamic properties, leading to the discovery of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers, dyes, and coatings. Its unique chemical properties make it suitable for applications that require specific functional groups and reactivity.

Mechanism of Action

The mechanism of action of 4-BENZOYL-1-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The compound’s structure allows it to form specific interactions with its targets, which can be studied using techniques such as molecular docking and structure-activity relationship analysis.

Comparison with Similar Compounds

Similar Compounds

  • 4-BENZOYL-1-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 4-BENZOYL-1-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of 4-BENZOYL-1-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in the presence of the bromine atom in the benzothiazole moiety. This bromine atom can participate in unique chemical reactions and interactions that are not possible with other halogens. Additionally, the combination of the benzoyl, hydroxy, and methoxyphenyl groups provides a distinct set of chemical properties that can be exploited in various applications.

Properties

Molecular Formula

C25H17BrN2O4S

Molecular Weight

521.4 g/mol

IUPAC Name

(4Z)-1-(6-bromo-1,3-benzothiazol-2-yl)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H17BrN2O4S/c1-32-17-10-7-14(8-11-17)21-20(22(29)15-5-3-2-4-6-15)23(30)24(31)28(21)25-27-18-12-9-16(26)13-19(18)33-25/h2-13,21,29H,1H3/b22-20-

InChI Key

XNSCGMOJARMWEI-XDOYNYLZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2C4=NC5=C(S4)C=C(C=C5)Br

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC5=C(S4)C=C(C=C5)Br

Origin of Product

United States

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